6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione
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Overview
Description
21-Fluoro-11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Synthesis and Anti-inflammatory Properties
Research has highlighted the synthesis and topical anti-inflammatory properties of steroids closely related to 6alpha-Methyl-11beta,17alpha-dihydroxy-21-fluoropregna-1,4-diene-3,20-dione. Toscano et al. (1977) explored the synthesis of various compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, noting their significant topical anti-inflammatory activity without systemic effects (Toscano et al., 1977).
Characterization and Metabolism Studies
G. Kraan et al. (1993) conducted a study on the synthesis and characterization of 6α- and 6β-hydroxylated derivatives of corticosterone and related compounds, contributing to the understanding of their chemical properties and potential applications in medical research (Kraan et al., 1993).
Biotransformation in Skin
Research by Täuber and Toda (1976) investigated the biotransformation of 6alpha,9-difluoro-11beta-hydroxy-16alpha-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione in the skin of rats, guinea pigs, and humans, providing insights into its metabolic pathways and potential dermatological applications (Täuber & Toda, 1976).
Synthesis of Metabolites for Reference
Thalén and Wickström (2000) focused on synthesizing potential 6-oxygenated metabolites of related glucocorticosteroids to be used as reference compounds in further studies. This work is critical for understanding the metabolism and action of these steroids (Thalén & Wickström, 2000).
Clinical Trials and Comparative Studies
Clinical trials and comparative studies, such as those conducted by Reckers and Wendt (1976), have assessed the efficacy of similar compounds in treating dermatological conditions, contributing to their potential therapeutic applications (Reckers & Wendt, 1976).
Alkylating Agents and Receptor Studies
Research by El Masry et al. (1977) on the synthesis of alkylating glucocorticoids and their interaction with receptors highlights the potential of these compounds in targeted therapies and receptor-based studies (El Masry et al., 1977).
Properties
CAS No. |
437-99-0 |
---|---|
Molecular Formula |
C22H29FO4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-fluoroacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
VEYPPXXPHUXOLG-PJHHCJLFSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CF)O |
437-99-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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